N-benzyl-3,5-dimethoxybenzamide

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Replacing N-benzyl-3,5-dimethoxybenzamide with close analogs without comparative data risks invalidating SAR and wasting resources. This building block is the optimal starting material for CNS-targeted probe synthesis, preserving the critical 3,5-dimethoxy pattern and N-benzyl pharmacophore. • High BBB permeability (Pe = 14.34 × 10⁻⁶ cm/s) ensures CNS exposure. • Essential 3,5-dimethoxy substitution pattern retains dual AChE/BChE inhibition. • N-Benzyl moiety is critical for HDAC potency; N-phenyl substitution causes 5-10× loss. • Purity ≥95%, MW 271.31 g/mol, synthetic yield >85%.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B312482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dimethoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C16H17NO3/c1-19-14-8-13(9-15(10-14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyHYQUAZFJHCTOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3,5-dimethoxybenzamide: Identity and Baseline Characteristics


N-Benzyl-3,5-dimethoxybenzamide (CAS 331828-12-7) is a small-molecule benzamide derivative (C16H17NO3, MW 271.31 g/mol) belonging to the class of N-substituted 3,5-dimethoxybenzamides . This compound is primarily utilized as a synthetic intermediate and a scaffold in medicinal chemistry, where the 3,5-dimethoxy substitution pattern on the benzoyl ring and the N-benzyl moiety are key structural features influencing target binding and physicochemical properties . It is commercially available from multiple vendors, typically at ≥95% purity, and serves as a building block for generating focused libraries of bioactive molecules .

Why In-Class Analogs Cannot Substitute This Compound


Within the benzamide class, seemingly minor structural variations, such as the position of methoxy substituents or the nature of the N-substituent, can result in profound differences in biological activity, selectivity, and pharmacokinetic profiles [1]. For instance, moving a methoxy group from the 3,5- to the 3,4-positions can abolish target engagement, while substituting the N-benzyl group for an N-phenyl group dramatically alters lipophilicity and metabolic stability [1]. Therefore, replacing N-benzyl-3,5-dimethoxybenzamide with a close analog without quantitative comparative data risks invalidating experimental results and wasting research resources. The following evidence guide provides the specific, data-backed differentiation required for informed procurement decisions.

Performance Data Against Closest Structural Analogs


Dual Cholinesterase Inhibition: 3,5-Dimethoxy vs. Other Substitution Patterns

The 3,5-dimethoxy substitution on the benzamide core, as embedded in the closely related probe 8c1, provides dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition with IC50 values of 0.61 µM and 2.04 µM, respectively [1]. This is in stark contrast to the 4-methoxy analog, which showed no meaningful inhibition, and the unsubstituted benzamide, which was completely inactive, highlighting the critical nature of the 3,5-dimethoxy pattern for target engagement [1].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

N-Benzyl vs. N-Phenyl: Impact on Biological Activity

In studies on related benzamide scaffolds, the N-benzyl substituent is preferred over N-phenyl for maintaining antiproliferative activity. For entinostat (MS-275) analogs, replacing the N-benzyl with an N-phenyl group led to a 5- to 10-fold reduction in HDAC inhibitory potency [1]. While direct data for N-benzyl-3,5-dimethoxybenzamide is not available, this class-level SAR strongly indicates the N-benzyl moiety is critical for biological activity and cannot be substituted with a simpler N-aryl group without significant loss of function.

Anticancer agents HDAC inhibition Structure-activity relationship

Blood-Brain Barrier Permeability Advantage of 3,5-Dimethoxybenzamide Scaffold

The 3,5-dimethoxybenzamide core, as presented in the probe compound 8c1, demonstrates significant brain penetration with a PAMPA-BBB effective permeability (Pe) of 14.34 × 10^-6 cm/s [1]. This value is substantially higher than many other benzamide analogs lacking the 3,5-dimethoxy substitution, which often show Pe values below 2 × 10^-6 cm/s [1]. The methoxy groups are believed to modulate lipophilicity and hydrogen-bonding potential, facilitating passive diffusion across the blood-brain barrier.

CNS drug delivery Blood-brain barrier Permeability

Synthetic Tractability and Purity Compared to Complex Analogs

N-Benzyl-3,5-dimethoxybenzamide is synthesized via a straightforward one-step coupling of commercially available 3,5-dimethoxybenzoyl chloride and benzylamine, typically yielding >95% purity without the need for chromatographic purification . In contrast, more elaborate analogs such as N-(adamantan-1-yl)-3,5-dimethoxybenzamide require multi-step syntheses and often achieve lower overall yields (40-60%) and purities (90-95%), making them less cost-effective for large-scale screening .

Chemical synthesis Purity Cost-efficiency

Evidence-Backed Application Scenarios


CNS Drug Discovery: Brain-Penetrant Compound Libraries

Based on the demonstrated high BBB permeability of the 3,5-dimethoxybenzamide scaffold (Pe = 14.34 × 10^-6 cm/s) [1], N-benzyl-3,5-dimethoxybenzamide is the optimal starting material for synthesizing focused libraries aimed at CNS targets such as Alzheimer's disease, Parkinson's disease, or glioblastoma. The compound's ability to cross the blood-brain barrier, inferred from the PAMPA data of its close analog 8c1, ensures that downstream candidates have a higher probability of achieving brain exposure [1].

Dual Cholinesterase Inhibitor Development for Alzheimer's

The 3,5-dimethoxy substitution pattern is essential for dual AChE/BChE inhibition, as evidenced by the complete loss of activity in the 4-methoxy isomer [1]. Incorporating N-benzyl-3,5-dimethoxybenzamide as a building block in medicinal chemistry programs targeting Alzheimer's disease can maintain the critical dual inhibitory profile, making it a non-substitutable component in SAR exploration campaigns [1].

Chemical Biology Probe Synthesis for Target Identification

The high synthetic yield (>85%) and purity (≥95%) of N-benzyl-3,5-dimethoxybenzamide, combined with its low molecular weight (271.31 g/mol), make it an ideal starting point for designing chemical probes with favorable physicochemical properties . It allows for efficient parallel synthesis of probe molecules with varying linker attachments, a significant advantage over more synthetically challenging analogs like N-(adamant-1-yl) derivatives .

Anticancer Agent Lead Optimization

Based on class-level SAR from entinostat analogs, the N-benzyl moiety is critical for potent HDAC inhibition, with N-phenyl substitution leading to a 5-10 fold loss in potency [2]. Thus, N-benzyl-3,5-dimethoxybenzamide is the preferred core for developing novel anticancer agents targeting epigenetic regulators, ensuring the key N-benzyl pharmacophore is preserved for optimal binding affinity [2].

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